![molecular formula C19H18ClN3O2 B2869436 N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-chlorobenzamide CAS No. 1795209-30-1](/img/structure/B2869436.png)
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-chlorobenzamide
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Overview
Description
“N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-chlorobenzamide” is a chemical compound that contains a benzoxazole moiety . Benzoxazole is a heterocyclic compound, and it’s a common motif in pharmaceutical compounds due to its diverse spectrum in biological activity .
Synthesis Analysis
The synthesis of benzoxazole derivatives has been reported in various studies. One method involves an electrochemical process using acetic acid as an electrolyte . This method is cleaner, with minimum impurity formation, no metal catalyst used, high atom economy, robust, scalable, and has a broad substrate scope .Molecular Structure Analysis
The molecular structure of benzoxazole derivatives has been characterized by 1H NMR, 13C NMR, and mass spectroscopy . The carbonyl of 2-pyrrolidinone moiety is stabilized with three hydrogen bonds with Ala51, Met123, and Ser122, the amino acid residues responsible for the catalytic function of the enzyme .Chemical Reactions Analysis
Benzoxazole derivatives have been synthesized through various chemical reactions. One such reaction involves coupling various pharmaceutically relevant secondary amines with benzoxazole .Physical And Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives have been analyzed in various studies. For instance, 1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-amine hydrochloride, a related compound, is a solid at room temperature .Scientific Research Applications
Anticancer Activity
Benzoxazole derivatives have been extensively studied for their potential as anticancer agents. The presence of the benzoxazole moiety has been associated with potent anticancer activity against various human cancer cell lines. Research indicates that different heterocyclic moieties attached to the benzoxazole can significantly affect the compound’s efficacy against cancer .
Antioxidant Properties
Compounds with a benzoxazole backbone have shown effective antioxidant activities. These properties are crucial as antioxidants play a protective role in many pathological conditions, including cancer and diabetes. The ability to scavenge free radicals makes these compounds valuable in preventing oxidative stress-induced damage to biomolecules .
Anxiolytic Effects
Benzoxazole derivatives have been reported to serve as non-sedative anxiolytics. This application is particularly important in the development of treatments for anxiety disorders without the sedative side effects commonly associated with other anxiolytic drugs .
Neuroprotective Uses
Some benzoxazole derivatives are used to treat interval loss of nerve function. This neuroprotective aspect suggests potential applications in treating neurodegenerative diseases or injuries that result in nerve damage .
Antimicrobial Activity
The antimicrobial activity of benzoxazole compounds has been documented, with certain derivatives showing improved activity against various pathogens. This includes potential uses in treating infections caused by bacteria such as P. aeruginosa and K. pneumonia .
Molecular Docking Studies
Benzoxazole derivatives have been subjected to molecular docking studies to understand their interactions with proteins. These studies are essential for drug design, helping to predict the affinity and activity of compounds against specific biological targets .
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors, influencing their function and leading to a range of biological effects .
Mode of Action
The exact mode of action of this compound is not clearly defined in the available literature. The compound likely interacts with its targets, leading to changes in their function. This can result in a variety of effects, depending on the specific target and the nature of the interaction .
Biochemical Pathways
Similar compounds have been known to influence a variety of pathways, leading to downstream effects such as the modulation of enzyme activity, alteration of signal transduction, and changes in cellular function .
Pharmacokinetics
Similar compounds have been known to exhibit a range of pharmacokinetic properties, influencing their bioavailability and overall effect .
Result of Action
Similar compounds have been known to induce a variety of effects at the molecular and cellular level, influencing cell function and leading to a range of biological responses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Future Directions
properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-3-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c20-14-6-3-5-13(11-14)18(24)21-12-15-7-4-10-23(15)19-22-16-8-1-2-9-17(16)25-19/h1-3,5-6,8-9,11,15H,4,7,10,12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQKRAKZIDSLPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-chlorobenzamide |
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